
5-Bromo-4-chloropyridin-2-amine
Overview
Description
5-Bromo-4-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol It is a heterocyclic amine that contains both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyridin-2-amine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine as the starting material. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often include temperatures ranging from room temperature to reflux conditions, depending on the desired yield and reaction rate.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the diazotization of 2-amino-4-chloropyridine followed by bromination and chlorination steps . This method offers higher yields and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibitors of Cyclin-Dependent Kinases (CDKs)
Recent studies have highlighted the potential of 5-Bromo-4-chloropyridin-2-amine as a selective inhibitor of cyclin-dependent kinases, particularly CDK8 and CDK19. These kinases are implicated in various cancers, including colorectal cancer. The compound has demonstrated high affinity (IC50 values of 7.2 nM for CDK8 and 6.0 nM for CDK19) and potent inhibition of WNT signaling pathways, which are crucial for tumor progression .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties in various cell lines, including LS174T human colorectal carcinoma cells. It exhibited significant inhibition of β-catenin mutation-driven WNT pathway activity, indicating its potential as a therapeutic agent against colorectal cancer .
3. Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications at the C-5 position have led to compounds with improved metabolic stability and solubility, enhancing their potential as drug candidates .
Material Science Applications
1. Ligands in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are valuable in catalysis and materials science due to their unique electronic properties and reactivity profiles.
2. Development of Functional Materials
Research indicates that derivatives of this compound can be utilized in creating functional materials with specific electronic or optical properties. These materials have applications in organic electronics and photonic devices.
Case Studies
Case Study 1: CDK Inhibition in Colorectal Cancer
In a study published in Nature, researchers investigated the effects of this compound on CDK8/19 inhibition within colorectal cancer models. The compound showed promising results in reducing tumor growth rates when administered in vivo, supporting its potential as a therapeutic agent .
Case Study 2: Synthesis of Novel Derivatives
A research team synthesized several derivatives based on this compound to enhance its pharmacokinetic properties. They reported improved solubility and bioavailability in preclinical models, highlighting the importance of structural modifications for drug development .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar structure with bromine and chlorine substituents at different positions.
4-Amino-5-bromo-2-chloropyridine: Contains an amino group instead of an amine group.
5-Bromo-3-chloropyridin-2-amine: Another positional isomer with different substitution pattern.
Uniqueness
5-Bromo-4-chloropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
5-Bromo-4-chloropyridin-2-amine is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents on the pyridine ring, enables it to interact with various biological targets, making it a valuable compound in drug development and scientific research.
- Molecular Formula : CHBrClN
- Molecular Weight : 207.46 g/mol
- CAS Number : 942947-94-6
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting various diseases.
- Receptor Interaction : Its ability to act as a ligand for certain receptors allows it to modulate biological pathways effectively.
- Suzuki-Miyaura Cross-Coupling Reactions : This compound is frequently utilized in synthetic chemistry for creating complex organic molecules, which can have therapeutic implications .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit selective antimicrobial properties. For instance, studies have shown that related compounds can impair the growth of Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. These compounds demonstrated minimal toxicity towards host cells while effectively reducing chlamydial inclusion sizes and numbers .
Anti-inflammatory and Anticancer Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory and anticancer activities. The compound's structural features allow it to engage in interactions that could inhibit cancer cell proliferation and modulate inflammatory responses, although further studies are required to elucidate these effects fully .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring or substituents can significantly influence its potency and selectivity against various biological targets. For example, variations in halogen placement or functional group addition can enhance its efficacy as an enzyme inhibitor or receptor ligand .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
5-Bromo-6-chloropyridin-2-amine | Structure | Antimicrobial, potential anti-cancer |
4-Amino-5-bromo-2-chloropyridine | Structure | Enzyme inhibition, receptor interaction |
5-Bromo-3-chloropyridin-2-amine | Structure | Selective for bacterial pathogens |
Case Studies
- Antichlamydial Activity : A study focused on the synthesis of sulfonylpyridines derived from similar scaffolds showed promising results against Chlamydia trachomatis. The compounds exhibited selective inhibition without affecting host cell viability, indicating a potential therapeutic pathway for developing new antichlamydial drugs .
- Toxicity Assessment : Various derivatives were assessed for toxicity using mammalian cell lines and Drosophila melanogaster assays, showing low mutagenicity and acceptable safety profiles at therapeutic concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-4-chloropyridin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves nitro-group reduction using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid, followed by alkaline extraction and recrystallization from acetonitrile. Optimization includes temperature control (e.g., maintaining 273 K during reduction) and stoichiometric adjustments of SnCl₂ to improve yield (90% reported for analogous compounds) . Purification via successive recrystallization minimizes byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions and hydrogen bonding. For example, amine protons show downfield shifts due to hydrogen bonding .
- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns from bromine/chlorine.
- X-ray Crystallography : Single-crystal XRD resolves planar pyridine/amine geometry and intermolecular hydrogen-bonding networks (e.g., N–H⋯N dimers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by substituent proximity or dynamic effects in this compound?
- Methodological Answer : Overlapping signals from bromine/chlorine substituents can be decoupled using 2D NMR (e.g., HSQC, HMBC) to assign - correlations. Variable-temperature NMR may reveal dynamic effects, while deuterated solvents (e.g., DMSO-d₆) enhance resolution of amine protons .
Q. What strategies mitigate competing reaction pathways during functionalization of the pyridine ring in this compound?
- Methodological Answer : Competing nucleophilic substitution (e.g., at C4 vs. C2) is controlled by steric/electronic directing groups. For example, using bulky bases or Lewis acids (e.g., BF₃·Et₂O) can favor regioselective substitution at the less-hindered position. Reaction monitoring via TLC or in situ IR ensures pathway fidelity .
Q. How can researchers handle the sensitivity of the amine group during bromination/chlorination reactions?
- Methodological Answer : Protecting the amine with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions. Deprotection under mild acidic conditions (e.g., HCl/dioxane) restores the amine post-functionalization. Low-temperature bromination (e.g., NBS at 0°C) minimizes decomposition .
Q. What methods confirm polymorphic forms or crystallographic discrepancies in this compound?
- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For ambiguous cases, lattice energy calculations (e.g., using force fields like COMPASS) compare experimental and simulated XRD patterns. Hydrogen-bonding motifs (e.g., dimer vs. chain structures) are critical for stability .
Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the bioactivity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies use systematic substitutions (e.g., replacing chlorine with fluorine) to assess electronic effects on binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, validated by in vitro assays (e.g., enzyme inhibition) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data regarding hydrogen-bonding networks in this compound?
- Methodological Answer : Discrepancies in hydrogen-bond assignments (e.g., dimer vs. chain formation) require re-evaluating XRD refinement parameters. Validate using Hirshfeld surface analysis to quantify intermolecular contacts. Cross-check with solid-state NMR - correlations to confirm hydrogen-bond donors/acceptors .
Q. Tables
Table 1 : Key Crystallographic Data for this compound (Analogs)
Parameter | Value (Analog) | Method |
---|---|---|
Planarity (r.m.s. deviation) | 0.087 Å | Single-crystal XRD |
Hydrogen bonds (N–H⋯N) | 2.89–3.12 Å | SHELXL refinement |
Melting point | 460–461 K | Recrystallization |
Table 2 : Common Byproducts in Synthesis and Mitigation Strategies
Byproduct | Source | Mitigation |
---|---|---|
Dehalogenated derivatives | Over-reduction | Controlled SnCl₂ stoichiometry |
Nitro intermediates | Incomplete reduction | Extended reaction time (6+ hrs) |
Q. Notes
Properties
IUPAC Name |
5-bromo-4-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFUMWLNSICHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657711 | |
Record name | 5-Bromo-4-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-94-6 | |
Record name | 5-Bromo-4-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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